

In-Depth Technical Guide to Glycofurol: Safety, Handling, and Laboratory Applications

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Compound of Interest

Compound Name: Glycofurol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Glycofurol**, a versatile solvent employed in pharmaceutical formulations. It details critical safety and handling protocols for laboratory settings, summarizes key physicochemical and toxicological data, and presents experimental methodologies for its application in drug delivery systems.

Safety and Handling Guidelines

Glycofurol is generally considered a substance with a low hazard profile in laboratory settings. [1][2] However, adherence to standard safety protocols is essential to ensure a safe working environment.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Glycofurol** is not classified as a hazardous substance.[1] Some sources, however, indicate that it may cause serious eye irritation and has the potential for reproductive toxicity.[3] [4] It is a clear, colorless, and almost odorless liquid with a bitter taste.[5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling **Glycofurol**:

- Eye Protection: Tightly fitting safety goggles or glasses that conform to EN 166 (EU) or NIOSH (US) standards are essential to prevent eye contact.[3]
- Hand Protection: Wear compatible, chemical-resistant gloves tested according to EN 374.[1][3] It is crucial to inspect gloves for leaks or tears before use. After handling, hands should be thoroughly washed and dried.[3]
- Skin and Body Protection: Appropriate protective clothing should be worn to avoid skin contact.[3][4] In case of splashes, contaminated clothing should be removed promptly.[1]
- Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

First Aid Measures

In the event of exposure to **Glycofurol**, the following first aid procedures should be followed:

- After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
- After Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3]
- After Eye Contact: Rinse the eyes cautiously with fresh, clean water for at least 15 minutes, holding the eyelids open.[1][3] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek medical advice if irritation persists.[4]
- After Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

Storage and Disposal

Proper storage and disposal of **Glycofurol** are critical for maintaining its stability and ensuring environmental safety.

- Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][6] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing

agents.[6][7][8] For optimal stability, it is recommended to store under nitrogen and protected from light.[5][8] The recommended storage temperature is below +30°C[7][8] or between 10°C and 25°C.[4]

- Disposal: Dispose of **Glycofurol** and its container in accordance with local, regional, and national regulations.[3] Do not empty into drains or release into the environment.[1] Contaminated packaging should be handled in the same manner as the substance itself and can be offered for recycling after being thoroughly emptied.[1][3]

Accidental Release Measures

In case of a spill, the following steps should be taken:

- Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment, including respiratory protection if necessary.[1][3] Evacuate personnel to a safe area.[3]
- Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[1]
- Containment and Cleaning: Cover drains to contain the spill.[1] Absorb the spill with an inert material such as sand, diatomite, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal.[3] Use spark-proof tools if necessary.[3] After collection, ventilate the affected area.[1]

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of **Glycofurol**.

Physical and Chemical Properties

Property	Value	References
CAS Number	31692-85-0	[1][3][5]
Molecular Formula	C11H21O5R (average)	[3]
Molecular Weight	190.24 g/mol (average)	[5]
Appearance	Clear, colorless, almost odorless liquid	[5]
Boiling Point	100-145 °C at 0.4 mm Hg	[7][8]
Density	1.070-1.090 g/cm ³ at 20°C	[5]
Refractive Index	n ₂₀ /D 1.462	[7][8]
Flash Point	>230 °F (>110 °C)	[7]
Solubility	Miscible in all proportions with water, ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.	[5]

Toxicological Data

Endpoint	Value	Species	References
LD50 (Intravenous)	3500 mg/kg	Mouse	[9]
LD50 (Intraperitoneal)	7800 mg/kg	Mouse	[9]
LDLo (Intravenous)	1000 mg/kg	Rat	[9]

Experimental Protocols

Glycofurol is frequently used as a non-toxic solvent in the preparation of various pharmaceutical formulations, particularly for poorly water-soluble drugs.[10] Below are detailed methodologies for key experiments involving **Glycofurol**.

Preparation of Poly(D,L-lactide-co-glycolide) (PLGA) Microspheres

This protocol describes a modified phase inversion methodology using **Glycofurol** as a non-toxic solvent to prepare drug-laden PLGA microspheres.[1][3]

Materials:

- Poly(D,L-lactide-co-glycolide) (PLGA)
- Active Pharmaceutical Ingredient (API) (e.g., Dexamethasone)
- **Glycofurol**
- Polyvinyl alcohol (PVA)
- Distilled water

Methodology:

- Preparation of the Internal Phase:
 - Dissolve 100 mg of PLGA and 20 mg of the API in undiluted **Glycofurol** to achieve a concentration of 20% w/v.[1]
- Emulsification:
 - Prepare an external phase of 100 mL of 0.1% PVA in a suitable vessel.[1]
 - Emulsify the internal phase into the external phase by stirring at a controlled speed (e.g., 200 rev./min) for 8 hours at 40°C.[1]
- Microsphere Hardening:
 - Slowly add 200 mL of distilled water to the emulsion while maintaining stirring at 200 rev./min.[1][3] This will cause the polymer to precipitate and form microspheres.
- Microsphere Collection and Washing:

- Collect the formed microspheres by filtration or centrifugation.
- Wash the microspheres multiple times with distilled water to remove residual **Glycofurol** and PVA.
- Drying:
 - Dry the washed microspheres, for example, by lyophilization or air drying.

Formulation of a Topical Gel with Naproxen

This protocol outlines the preparation of a **Glycofurol**-based topical gel containing the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[\[11\]](#)

Materials:

- Naproxen (NAP)
- **Glycofurol**
- Gelling agent (e.g., Carbopol 974P, Gantrez AN 119, or polyvinylpyrrolidone K30)
- Permeation enhancer (optional, e.g., Transcutol)
- Distilled water

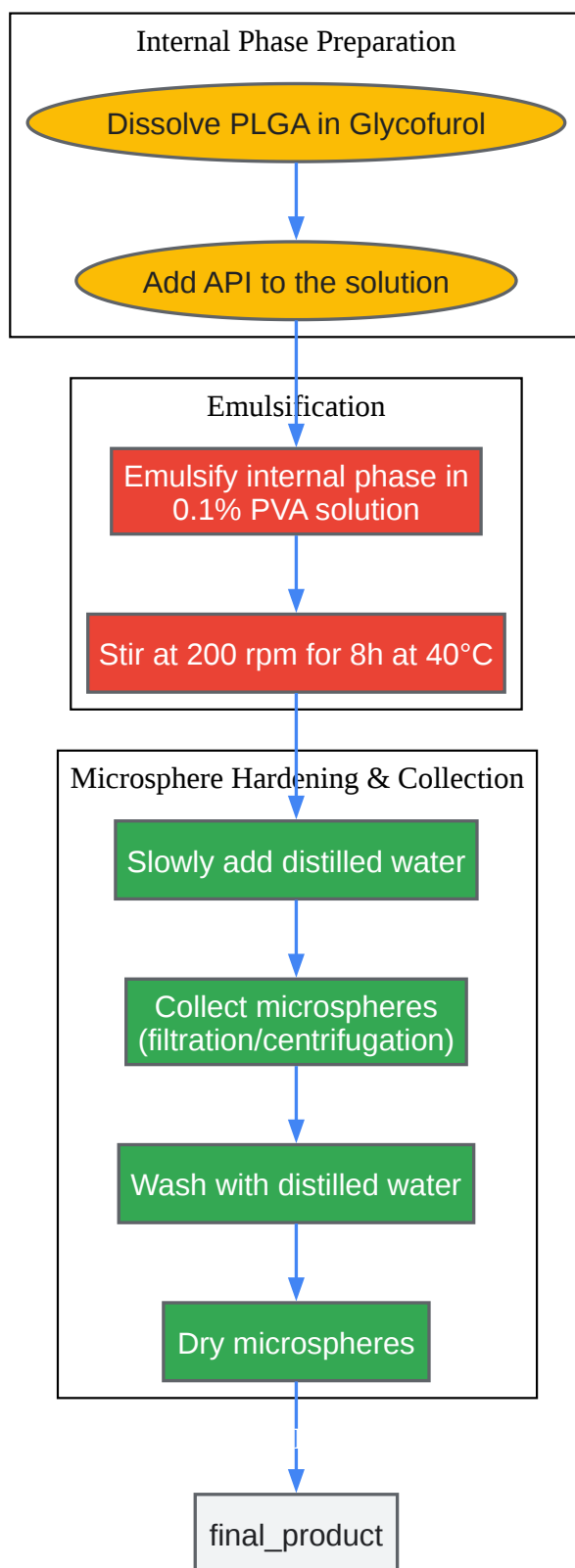
Methodology:

- Drug Dissolution:
 - Dissolve the desired amount of Naproxen (e.g., 5% w/w) in **Glycofurol** under constant stirring.[\[11\]](#) If a permeation enhancer is used, it should be mixed with the **Glycofurol** prior to adding the drug.[\[11\]](#)
- Gel Formation:
 - Slowly add the gelling agent to the drug-solvent mixture with continuous stirring until a homogenous gel is formed.[\[11\]](#) The concentration of the gelling agent will depend on the desired viscosity.

- Neutralization (if using Carbopol):
 - If Carbopol is used as the gelling agent, neutralize the formulation with a suitable base (e.g., triethanolamine) to achieve the desired pH and viscosity.
- Characterization:
 - Visually inspect the prepared gel for clarity, consistency, color, and transparency.[\[11\]](#)
 - Evaluate the gel for the presence of any drug crystals by microscopic examination of a smear on a glass slide.[\[11\]](#)
 - Conduct rheological tests to determine the flow properties and viscosity of the gel.[\[11\]](#)

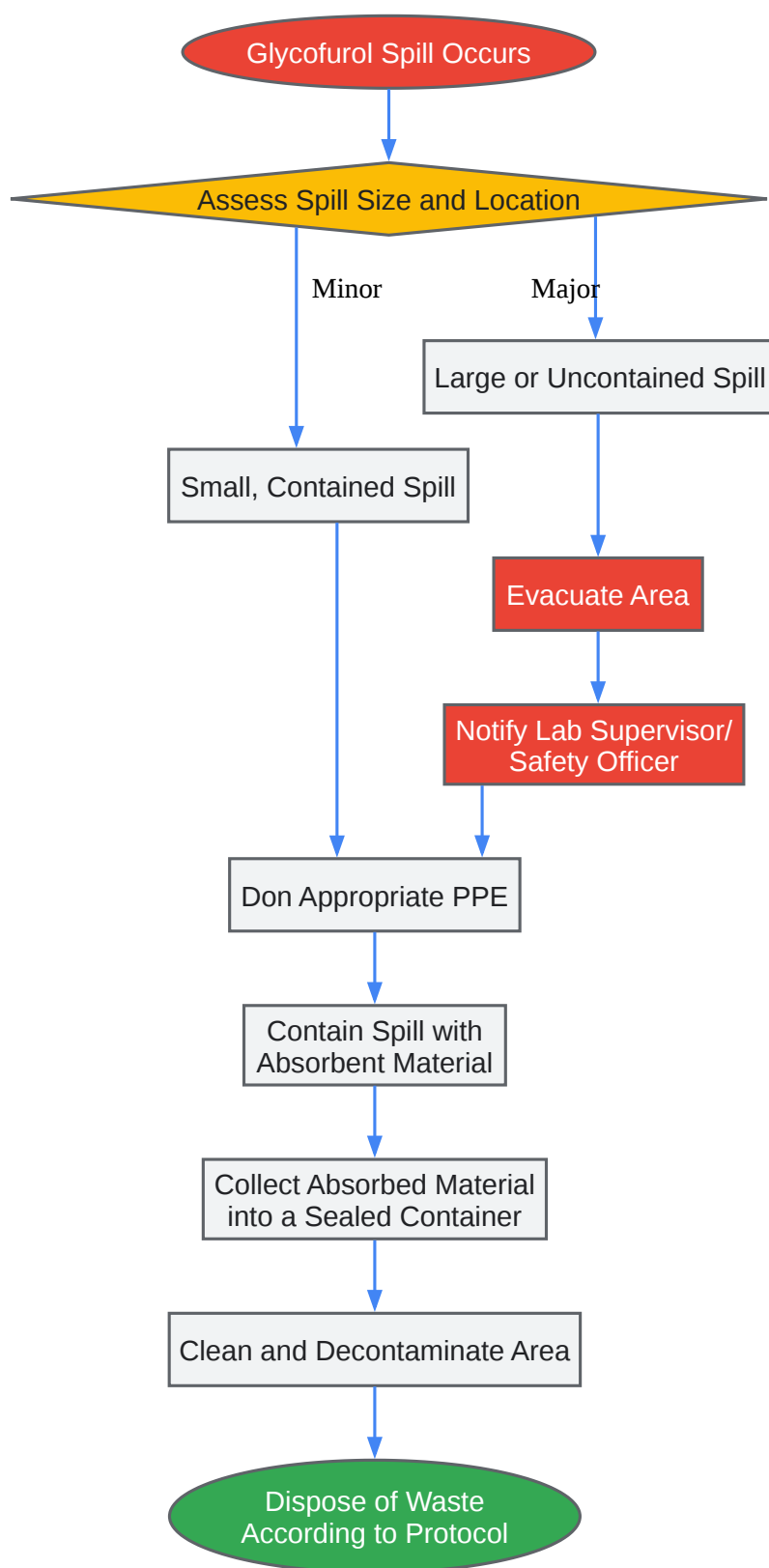
Visualizations

The following diagrams illustrate an experimental workflow and a logical relationship relevant to the use of **Glycofurol** in a laboratory setting.



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Caption: Experimental workflow for the preparation of PLGA microspheres using **Glycofurol**.



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Caption: Decision-making process for handling a **Glycofurol** spill in the laboratory.

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